molecular formula C16H19ClN2O3 B1489432 N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride CAS No. 1281182-46-4

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride

Cat. No.: B1489432
CAS No.: 1281182-46-4
M. Wt: 322.78 g/mol
InChI Key: ZQKXCEDHDHDXJJ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride. This nomenclature precisely describes the structural arrangement wherein a 4-methoxybenzamide group is connected via an amide linkage to a phenyl ring substituted at the meta position with a 2-aminoethoxy chain. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, typically involving protonation of the primary amine group.

The Chemical Abstracts Service registry number for the hydrochloride salt form is 1281182-46-4. This unique identifier serves as the definitive reference for this specific salt form in chemical databases and literature. The corresponding free base compound, lacking the hydrochloride salt formation, carries a different Chemical Abstracts Service number of 1018436-49-1. The MDL number MFCD18483299 provides an additional layer of identification for the hydrochloride salt form.

Registry analysis reveals that this compound exists in commercial databases primarily as a research chemical with documented synthesis pathways and analytical specifications. The compound demonstrates sufficient stability and characterization to warrant inclusion in major chemical supplier catalogs, indicating established synthetic methodologies and quality control procedures.

Molecular Formula and Weight Validation

The molecular formula for this compound is C₁₆H₁₉ClN₂O₃. This formula accounts for the base organic structure C₁₆H₁₈N₂O₃ with the addition of one hydrogen chloride molecule. The free base form exhibits the molecular formula C₁₆H₁₈N₂O₃, representing the compound without salt formation.

Compound Form Molecular Formula Molecular Weight
Hydrochloride Salt C₁₆H₁₉ClN₂O₃ 322.79 g/mol
Free Base C₁₆H₁₈N₂O₃ 286.33 g/mol

The molecular weight validation confirms 322.79 grams per mole for the hydrochloride salt form. This value represents the sum of the free base molecular weight (286.33 grams per mole) plus the contribution of hydrochloric acid (36.46 grams per mole). The precision of these measurements across multiple commercial sources demonstrates consistent analytical determination and validates the structural assignment.

Elemental composition analysis for the hydrochloride salt reveals carbon content of 59.54%, hydrogen content of 5.93%, chlorine content of 10.98%, nitrogen content of 8.68%, and oxygen content of 14.87%. These percentages align with theoretical calculations based on the proposed molecular formula, confirming structural integrity.

X-ray Crystallographic Data and Conformational Analysis

While specific X-ray crystallographic data for this compound are not extensively documented in current literature, the compound's solid-state properties can be inferred from its commercial specification as a crystalline powder. X-ray crystallographic analysis represents the gold standard for definitive structural confirmation and has been fundamental in characterizing similar benzamide derivatives.

The crystallographic analysis would be expected to reveal the three-dimensional arrangement of atoms within the crystal lattice, providing insights into intermolecular hydrogen bonding patterns, particularly involving the amide carbonyl, the amine groups, and the chloride ion. The presence of multiple hydrogen bond donors and acceptors suggests a complex network of intermolecular interactions that would influence crystal packing and stability.

Conformational analysis considerations include the rotational freedom around the amide bond, which typically exhibits restricted rotation due to partial double bond character. The ethoxy linker provides additional conformational flexibility, allowing multiple low-energy conformations in solution. The meta-substitution pattern on the phenyl ring creates an asymmetric environment that may influence preferred conformational states.

Temperature-dependent studies would be valuable for understanding thermal motion effects and potential phase transitions. The storage temperature specification of room temperature suggests adequate thermal stability for routine handling and storage conditions.

Spectroscopic Characterization Nuclear Magnetic Resonance, Infrared, Mass Spectrometry

Nuclear magnetic resonance spectroscopy would provide comprehensive structural confirmation through analysis of both ¹H and ¹³C spectra. The ¹H nuclear magnetic resonance spectrum would exhibit characteristic signals for the aromatic protons, the ethoxy chain protons, the amine protons, and the methoxy group. The amide proton would appear as a distinctive downfield signal, typically around 8-10 parts per million, subject to hydrogen bonding effects.

The ¹³C nuclear magnetic resonance spectrum would reveal the carbonyl carbon signal around 165-170 parts per million, characteristic of amide carbonyls. The aromatic carbons would appear in the 120-160 parts per million region, with the methoxy-substituted carbon showing characteristic upfield shifting due to the electron-donating effect of the methoxy group.

Infrared spectroscopy would demonstrate key functional group absorptions including the amide carbonyl stretch around 1650-1680 wavenumbers, the nitrogen-hydrogen stretching vibrations around 3200-3500 wavenumbers for both primary and secondary amine groups, and the carbon-oxygen stretching of the ether linkage around 1050-1150 wavenumbers.

Mass spectrometry analysis would confirm the molecular ion peak at mass-to-charge ratio 322.79 for the hydrochloride salt or 286.33 for the free base following loss of hydrogen chloride. Fragmentation patterns would likely include loss of the methoxy group, cleavage of the ethoxy chain, and characteristic benzamide fragmentation patterns that provide structural confirmation.

Tautomeric and Isomeric Considerations

The structural framework of this compound presents limited opportunities for tautomeric equilibria due to the stable amide functionality and the absence of active methylene groups. The primary consideration involves the potential for amide-iminol tautomerism, although this equilibrium strongly favors the amide form under normal conditions.

Isomeric considerations include the positional isomers arising from alternative substitution patterns on the phenyl ring. The meta-substitution pattern (3-position) distinguishes this compound from potential ortho- (2-position) and para- (4-position) isomers. Each positional isomer would exhibit distinct physical and chemical properties, particularly in terms of steric interactions and electronic effects.

Conformational isomerism represents a more significant consideration, particularly regarding the rotation around the amide bond and the flexibility of the ethoxy linker. The amide bond exhibits restricted rotation with an energy barrier typically around 15-20 kilocalories per mole, leading to separable conformational isomers at low temperatures.

The stereochemical implications of the asymmetric substitution pattern create a chiral environment around the central phenyl ring, although the compound itself lacks stereogenic centers. This pseudo-asymmetry may influence molecular recognition events and biological activity profiles.

Properties

IUPAC Name

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3.ClH/c1-20-14-7-5-12(6-8-14)16(19)18-13-3-2-4-15(11-13)21-10-9-17;/h2-8,11H,9-10,17H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKXCEDHDHDXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride is a compound of growing interest in biochemical research due to its potential biological activities. This article will explore its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H20ClN3O3
  • Molecular Weight : 345.80 g/mol
  • CAS Number : 120-35-4

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound has been shown to modulate the activity of various enzymes and receptors, which can lead to significant biological effects:

  • Antiviral Activity : Similar compounds have demonstrated antiviral properties by increasing intracellular levels of APOBEC3G (A3G), which inhibits the replication of viruses such as Hepatitis B Virus (HBV) and HIV .
  • Kinase Inhibition : Some derivatives exhibit inhibitory effects on RET kinase, which is relevant for cancer therapy. This inhibition can lead to reduced cell proliferation in RET-driven cancers .

Antiviral Effects

Recent studies have highlighted the antiviral potential of benzamide derivatives, including this compound. For instance, N-phenylbenzamide derivatives have shown efficacy against HBV by enhancing A3G levels, suggesting a promising avenue for further research into antiviral therapies .

Anticancer Properties

Research indicates that certain benzamide derivatives can inhibit RET kinase activity. The following table summarizes the findings related to the anticancer effects of similar benzamides:

Compound NameTarget KinaseInhibition ActivityReference
I-8RETModerate to High
IMB-0523HBVActive Inhibitor

Case Studies

  • Study on Antiviral Activity :
    • Objective : Evaluate the anti-HBV activity of benzamide derivatives.
    • Findings : The compound IMB-0523 was identified as an effective inhibitor of both wild-type and drug-resistant HBV strains. The mechanism involved the upregulation of A3G, leading to decreased viral replication in vitro and in vivo models .
  • Cancer Research :
    • Objective : Investigate the RET kinase inhibition potential.
    • Findings : A series of novel benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase activity. Compound I-8 showed significant inhibition, suggesting its potential as a therapeutic agent for RET-driven cancers .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C16H20ClN3O3
  • IUPAC Name: N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride

This compound features an aminoethoxy group and a methoxy substitution on the benzene ring, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest. For instance, studies have demonstrated its effectiveness against several cancer cell lines, indicating a potential role in cancer therapy .
  • Anti-inflammatory Properties: The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Biochemical Research

The compound is utilized in biochemical studies to explore enzyme interactions and protein-ligand binding:

  • Enzyme Inhibition Studies: It has been employed to investigate the inhibitory effects on specific enzymes, which can provide insights into drug design and development targeting metabolic pathways .
  • Protein Interaction Studies: The aminoethoxy group allows for hydrogen bonding with protein active sites, facilitating studies on protein-ligand interactions.

Anticancer Studies

A notable study explored the anticancer properties of this compound against breast cancer cell lines. The results indicated significant growth inhibition, with a reported percentage growth inhibition (PGI) of over 70% in certain cell lines. This suggests that this compound may serve as a lead compound for further development in cancer therapeutics .

Inflammatory Response Research

In another study focusing on inflammatory responses, the compound was shown to reduce levels of pro-inflammatory markers in vitro. This research highlights its potential as a therapeutic agent in managing chronic inflammation-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogues share the 4-methoxybenzamide motif but differ in substituents on the phenyl ring. A comparative analysis of their physicochemical properties is summarized below:

Compound Substituents Melting Point (°C) Yield (%) Counterion Key Functional Groups
N-[3-(2-Aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride (Target) 2-Aminoethoxy Not reported Discontinued Hydrochloride Methoxybenzamide, aminoethoxy
N-[3-(Allyloxy)-phenyl]-4-methoxybenzamide 12 Allyloxy Not reported Not reported None Methoxybenzamide, allyloxy
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d) 2-Aminothiazol-4-yl, benzyloxy 202–203 88 None Methoxybenzamide, aminothiazole
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)nicotinamide (3f) 2-Aminothiazol-4-yl, benzyloxy 212–213 79 None Nicotinamide, aminothiazole
N-(3-(2-Amino-6H-1,3,4-thiadiazin-5-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide hydrobromide (5d) 2-Amino-1,3,4-thiadiazin-5-yl, benzyloxy 181–182 40 Hydrobromide Methoxybenzamide, thiadiazine

Key Observations :

  • Substituent Impact: The 2-aminoethoxy group in the target compound contrasts with allyloxy (), aminothiazole (), and thiadiazine () groups in analogues. These substituents influence solubility, bioavailability, and intermolecular interactions.
  • Counterion Effects: Hydrochloride and hydrobromide salts improve crystallinity and stability compared to non-salt forms (e.g., 3d, 3f) .
  • Thermal Stability : Higher melting points (e.g., 212–213°C for 3f) correlate with rigid aromatic frameworks, whereas flexible side chains (e.g., allyloxy in ) reduce thermal stability .
Antifungal Activity

N-[3-(Allyloxy)-phenyl]-4-methoxybenzamide 12 () inhibits Candida albicans filamentation by downregulating virulence genes (e.g., SAP5, ECE1, ALS3). In contrast, the target compound’s 2-aminoethoxy group may enhance cellular uptake but lacks direct antifungal data .

Enzyme Inhibition and Cytotoxicity
  • Compound 5d (): The thiadiazine moiety may interact with metal ions, suggesting chelation-based mechanisms .
  • 4-Anilinoquinolinylchalcone Derivatives (–4): While structurally distinct, these compounds activate NRF2, a pathway linked to oxidative stress response, highlighting the therapeutic versatility of benzamide-related scaffolds .

Preparation Methods

Preparation of 4-Methoxybenzoyl Intermediate

The 4-methoxybenzoyl component is commonly prepared by converting 4-methoxybenzoic acid into a reactive acyl chloride or activated ester:

Step Reagents/Conditions Description Yield/Notes
1 Oxalyl chloride or thionyl chloride, catalytic DMF, dichloromethane, 0–20°C, 0.5–4 h Conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride Quantitative to high yield; reaction monitored by TLC
2 Alternatively, formation of activated ester using carbodiimide coupling agents (e.g., EDC or DCC) with HOBt in dichloromethane at room temperature Formation of benzoyl active ester to facilitate amide coupling Moderate to high yield; avoids harsh acid chlorides

Note: The use of oxalyl chloride with catalytic DMF is a standard method for preparing acid chlorides under mild conditions, as supported by related benzamide syntheses.

Synthesis of 3-(2-Aminoethoxy)aniline Intermediate

The amine component, 3-(2-aminoethoxy)phenylamine, can be prepared or procured as follows:

  • Starting from 3-nitrophenol, a nucleophilic substitution with 2-chloroethylamine or protected derivatives can introduce the 2-aminoethoxy side chain.
  • Reduction of the nitro group to an amine (e.g., catalytic hydrogenation or chemical reduction with SnCl2/HCl).
  • Protection/deprotection steps may be used to handle the aminoethoxy group during synthesis.

This intermediate is critical as it provides the nucleophilic amine for amide bond formation.

Amide Bond Formation

The core synthetic step is the coupling of the 4-methoxybenzoyl intermediate with the 3-(2-aminoethoxy)phenyl amine:

Method Reagents/Conditions Mechanism Yield/Notes
Acid chloride method 4-Methoxybenzoyl chloride + 3-(2-aminoethoxy)aniline, base (e.g., triethylamine), dichloromethane, 0–25°C Nucleophilic acyl substitution forming amide bond High yields typical; reaction monitored by TLC
Carbodiimide coupling 4-Methoxybenzoic acid + 3-(2-aminoethoxy)aniline, EDC or DCC, HOBt, dichloromethane, room temp, 12–24 h Activation of acid followed by amide bond formation Moderate to high yields; avoids acid chlorides

The acid chloride method is faster but requires careful handling of moisture-sensitive reagents. Carbodiimide coupling is milder and more suitable for sensitive substrates.

Conversion to Hydrochloride Salt

The free base amide is converted to the hydrochloride salt to improve stability and solubility:

  • Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • Isolation by filtration or crystallization.
  • Drying under vacuum to obtain the pure hydrochloride salt.

Representative Experimental Data and Yields

Step Compound Conditions Yield (%) Characterization
1 4-Methoxybenzoyl chloride Oxalyl chloride, DMF cat., DCM, 0–20°C, 2 h ~95–100% TLC, IR (C=O stretch ~1800 cm⁻¹)
2 3-(2-Aminoethoxy)aniline Nucleophilic substitution + nitro reduction Variable (60–85%) NMR, MS
3 N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide Coupling with acid chloride or EDC/HOBt, DCM, RT, 12 h 70–90% NMR, MS, HPLC purity >98%
4 Hydrochloride salt formation HCl in EtOH, crystallization 90–95% Melting point, elemental analysis

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography with chloroform/methanol or ethyl acetate/hexane gradients to purify intermediates and final product.
  • Spectroscopy: ^1H NMR and ^13C NMR to confirm structure; characteristic amide peaks and aromatic signals.
  • Mass Spectrometry: ESI-MS to verify molecular weight.
  • Elemental Analysis: To confirm hydrochloride salt formation.
  • Melting Point: For purity and salt form confirmation.

Research Findings and Optimization Notes

  • Use of carbodiimide coupling agents with HOBt improves yield and reduces side reactions compared to direct acid chloride methods.
  • Protecting groups on the aminoethoxy moiety may be necessary during coupling to prevent side reactions.
  • Reaction temperature control is critical to avoid hydrolysis of acid chlorides and degradation of sensitive intermediates.
  • The hydrochloride salt form enhances compound stability and handling for downstream applications.

Summary Table of Preparation Methods

Preparation Stage Method Reagents Conditions Yield Advantages Disadvantages
Activation of acid Acid chloride formation Oxalyl chloride, DMF cat. 0–20°C, 0.5–4 h ~95-100% Fast, high yield Moisture sensitive, corrosive reagents
Activation of acid Carbodiimide coupling EDC or DCC, HOBt RT, 12–24 h 70–90% Mild, good for sensitive groups Longer reaction time
Amide bond formation Nucleophilic substitution 3-(2-aminoethoxy)aniline RT, DCM 70–90% Efficient coupling Requires pure amine
Salt formation HCl treatment HCl in EtOH RT, crystallization 90–95% Improves stability Requires careful drying

Q & A

Q. How can researchers optimize the synthesis of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting coupling reagents and controlling reaction conditions. For example, using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents under low-temperature conditions (-50°C) can enhance reaction efficiency and minimize side reactions . Purification via column chromatography with gradient elution (e.g., hexane/EtOH mixtures) and monitoring by TLC ensures high purity. Yield improvements may require iterative adjustments to stoichiometry, solvent choice (e.g., DMF or THF), and reaction time .

Q. What spectroscopic and chromatographic techniques are critical for confirming structural integrity?

Methodological Answer:

  • 1H NMR (300 MHz, DMSO-d6): Assign peaks to methoxy (δ ~3.7–3.9 ppm), aromatic protons (δ ~6.8–7.5 ppm), and aminoethoxy groups (δ ~3.4–4.2 ppm). Integration ratios should match expected stoichiometry .
  • HPLC: Use a C18 column with UV detection (λmax ~255 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) and identify impurities .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values determined .
  • Kinase Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) to evaluate inhibition of tyrosine kinases (e.g., EGFR) at varying concentrations (IC50 calculations) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across experimental models be resolved?

Methodological Answer:

  • Dose-Response Validation: Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out variability .
  • Model-Specific Factors: Compare results in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity in HEK293 or HeLa cells) to identify permeability or metabolic stability limitations .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .
  • Quantum Chemical Calculations: Apply DFT (Density Functional Theory) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and target engagement .

Q. How is metabolic stability assessed in hepatic microsomal assays?

Methodological Answer:

  • Microsomal Incubation: Incubate the compound (1–10 µM) with pooled human liver microsomes (HLM) and NADPH cofactor. Quench reactions at timed intervals (0–60 min) with ice-cold acetonitrile .
  • LC-MS/MS Analysis: Quantify parent compound depletion using MRM (Multiple Reaction Monitoring) modes. Calculate half-life (t1/2) and intrinsic clearance (CLint) .

Q. How to design experiments for mechanism-of-action studies when kinase assays yield contradictory results?

Methodological Answer:

  • Selectivity Profiling: Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects. Use ATP-competitive vs. allosteric inhibitors as controls .
  • Cellular Pathway Analysis: Perform phosphoproteomics (LC-MS/MS) to map downstream signaling changes (e.g., ERK/AKT phosphorylation) post-treatment .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in solubility and formulation studies?

Methodological Answer:

  • pH-Solubility Profiling: Test solubility in buffers (pH 2–10) using shake-flask methods. For low solubility (<1 mg/mL), employ co-solvents (e.g., DMSO ≤1%) or lipid-based formulations .
  • Dynamic Light Scattering (DLS): Characterize particle size in nanoformulations to ensure colloidal stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride
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N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.